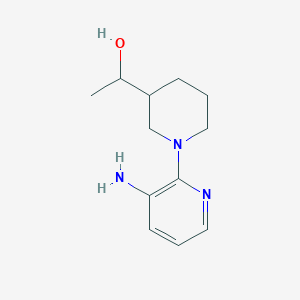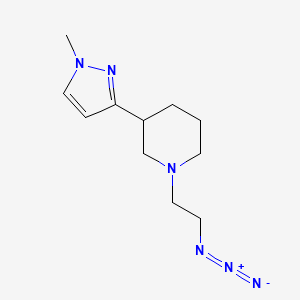![molecular formula C11H12N4O B1491013 2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine CAS No. 2098056-19-8](/img/structure/B1491013.png)
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine
Overview
Description
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C11H12N4O and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of action
The compound contains an imidazole ring, which is a common structure in many biologically active molecules . Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of this compound would depend on its exact structure and any modifications it might have.
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to say which biochemical pathways might be affected. Many drugs that contain an imidazole ring are involved in a variety of biochemical pathways .
Pharmacokinetics
The pharmacokinetics of a compound describe how it is absorbed, distributed, metabolized, and excreted (ADME). These properties can be influenced by many factors, including the compound’s chemical structure, its solubility, and its stability. Imidazole derivatives are generally highly soluble in water and other polar solvents , which could influence their absorption and distribution.
Biochemical Analysis
Biochemical Properties
2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antibacterial activity, which suggests that it may interact with bacterial enzymes and proteins, disrupting their normal function . The furan ring in the compound is known for its reactivity, which can facilitate interactions with nucleophilic sites on enzymes and proteins. Additionally, the imidazo[1,2-b]pyrazole moiety can form hydrogen bonds and π-π interactions with aromatic amino acids in proteins, further influencing biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling proteins, leading to altered cellular responses. The compound’s impact on gene expression is mediated through its interaction with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking . These binding interactions can lead to the inhibition or activation of enzyme activity, depending on the nature of the interaction. Additionally, the compound can influence gene expression by binding to transcription factors or other DNA-binding proteins, thereby modulating their activity and altering the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed that it can have sustained effects on cellular processes, although the extent of these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial activity and modulation of cellular processes . At higher doses, the compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular function . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or lose biological activity . The interaction of the compound with metabolic enzymes can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its accumulation in target tissues . Additionally, binding proteins can sequester the compound within specific cellular compartments, influencing its localization and activity . The distribution of the compound within tissues can affect its overall pharmacokinetic profile and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of the compound within these compartments can influence its interactions with biomolecules and its overall biological activity . For example, nuclear localization may enhance the compound’s ability to modulate gene expression, while mitochondrial localization may affect cellular energy metabolism .
Properties
IUPAC Name |
2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-3-4-14-5-6-15-11(14)8-9(13-15)10-2-1-7-16-10/h1-2,5-8H,3-4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYIJRFTIJEQLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CN(C3=C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490937.png)
![4,4-Difluoro-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1490938.png)





![4-(2-Azidoethyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1490947.png)

![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-oxopropanenitrile](/img/structure/B1490952.png)
